Structural Differentiation: 3-Hydroxypropyl Chain vs. 2-Hydroxyethyl Analog
The target compound features an N-(3-hydroxypropyl) group, a key structural discriminator from the closest commercially listed analog, 4-(1,3-benzothiazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol . This additional methylene spacer is predicted to alter the spatial orientation of the terminal hydroxyl group in the enzyme's active site, a critical determinant for hydrogen-bond network formation and potency, as evidenced by SAR studies on similar pyrrolylbenzothiazole cores where N-alkyl chain length dramatically influenced aldose reductase inhibitory activity [1].
| Evidence Dimension | N-alkyl chain length (number of methylene units) |
|---|---|
| Target Compound Data | 3-hydroxypropyl (C3 spacer) |
| Comparator Or Baseline | 4-(1,3-benzothiazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol (C2 spacer) |
| Quantified Difference | Increase of one methylene unit (CH2) in the linker region between the pyrrolone nitrogen and the terminal hydroxyl group. |
| Conditions | Structural comparison based on published molecular formulas and IUPAC names. |
Why This Matters
This chain-length variation directly impacts the compound's pharmacophoric geometry, ensuring that procurement of the specific 3-hydroxypropyl variant is mandatory to reproduce any published structure-activity data tied to this scaffold.
- [1] Zaher, N., Nicolaou, I., & Demopoulos, V. J. (2002). Pyrrolylbenzothiazole derivatives as aldose reductase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(2), 131–135. View Source
